molecular formula C14H16N4O4 B5862751 2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone

2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone

Cat. No.: B5862751
M. Wt: 304.30 g/mol
InChI Key: LTSMAIIOBMAJKU-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the quinazolinone core.

    Morpholine Substitution: Substitution of a hydrogen atom with a morpholino group.

    Methylation: Introduction of methyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction of the nitro group to an amine could be a significant transformation.

    Substitution: The morpholino group could be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Compounds with different substituents replacing the morpholino group.

Scientific Research Applications

2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the morpholino group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-4(3H)-quinazolinone: Lacks the nitro and morpholino groups.

    5-morpholino-7-nitro-4(3H)-quinazolinone: Lacks the methyl groups.

    2,3-dimethyl-7-nitro-4(3H)-quinazolinone: Lacks the morpholino group.

Uniqueness

2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-9-15-11-7-10(18(20)21)8-12(13(11)14(19)16(9)2)17-3-5-22-6-4-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSMAIIOBMAJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCOCC3)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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